[(3,4-Dimethylphenyl)methyl](3-methylbutyl)amine
Description
(3,4-Dimethylphenyl)methylamine is a secondary amine comprising a (3,4-dimethylphenyl)methyl (DMB) aromatic group and a branched 3-methylbutyl alkyl chain. Its structure combines electron-donating methyl substituents on the phenyl ring with a lipophilic, branched alkylamine moiety.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)7-8-15-10-14-6-5-12(3)13(4)9-14/h5-6,9,11,15H,7-8,10H2,1-4H3 |
InChI Key |
WWNSLIQISGQVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethylbenzyl chloride and 3-methylbutylamine.
Nucleophilic Substitution Reaction: The 3,4-dimethylbenzyl chloride undergoes a nucleophilic substitution reaction with 3-methylbutylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain (3,4-Dimethylphenyl)methylamine in high purity.
Industrial Production Methods
Industrial production methods for (3,4-Dimethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(3,4-Dimethylphenyl)methylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Dimethylphenyl vs. Methoxyphenyl Analogs
For example, triarylamines with –OMe substituents exhibit reversible oxidation at ~600–700 mV (vs. Ag/AgCl), comparable to silyl ethers like –OTIPS .
Dimethylphenyl vs. Methylenedioxyphenyl Analogs
3,4-Methylenedioxyphenylalkylamines (e.g., MDMA analogs) feature a fused dioxy ring, which significantly enhances pharmacological activity in stimulant compounds . The dimethylphenyl group in the target compound lacks this fused structure, likely reducing serotoninergic activity but improving metabolic stability due to decreased oxidation susceptibility .
Alkyl Chain Modifications
Branching and Chain Length
- 3-Methylbutyl vs.
- 3-Methoxypropyl Substitution: The introduction of a methoxy group in (3,4-Dimethylphenyl)methylamine (CAS 1152905-09-3) enhances polarity, improving aqueous solubility but possibly reducing membrane permeability .
Physical and Thermal Properties
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|
| (3,4-Dimethylphenyl)methylamine | 1152683-80-1 | C₁₄H₂₃N | Not reported | High lipophilicity, branched alkyl chain |
| Bis(3,4-dimethylphenyl)amine | ST00738 | C₁₆H₁₉N | 72–74 | Used in charge transport materials |
| N-Methyl-4-(3,4-dimethoxyphenyl)-3-butyn-1-amine | Not provided | C₁₄H₁₉NO₂ | Not reported | Synthetic intermediate for aryl acetylenic amines |
Pharmacological and Industrial Relevance
- Pharmacological Activity: While 3,4-methylenedioxyphenyl analogs are linked to psychoactive effects , the dimethylphenyl group in the target compound may confer milder or divergent biological activity due to reduced electron donation and steric effects.
- Industrial Applications: Bis(3,4-dimethylphenyl)amine (melting point 72–74°C) is utilized in organic electronics, suggesting that the target compound or its derivatives could serve as intermediates in materials science .
Biological Activity
(3,4-Dimethylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a dimethylphenyl group attached to a 3-methylbutylamine moiety. Its molecular formula is , with a molecular weight of approximately 205.34 g/mol. The structural features contribute to its unique reactivity and biological activity.
Research indicates that (3,4-Dimethylphenyl)methylamine may interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity and receptor signaling pathways, influencing numerous biological processes.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially acting against various bacterial and fungal strains. Its mechanism likely involves disrupting cellular functions in pathogens.
- Anticancer Activity : Case studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.3 µM against certain cancer cell lines, showcasing significant cytotoxicity and potential for therapeutic use in oncology .
- Neuroprotective Effects : Some research suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Study 1: Anticancer Efficacy
A study focused on a derivative of (3,4-Dimethylphenyl)methylamine (referred to as compound 14) showed enhanced anticancer activity compared to its predecessors. It exhibited:
- IC50 Values :
- ALL Cells : 0.3–0.4 µM
- Neuroblastoma Cells : 0.5–1.2 µM
- Mechanism : The compound inhibited cell growth significantly in treated cell lines compared to controls, indicating its potential as an effective anticancer agent .
Study 2: Antimicrobial Properties
Research has highlighted the compound's potential as an antimicrobial agent. In vitro assays demonstrated activity against various microbial strains, with mechanisms involving interference with cell wall synthesis and metabolic pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| (3,4-Dimethylphenyl)methylamine | Anticancer | 0.3 | |
| (2,3-Dimethylphenyl)methylamine | Antimicrobial | Varies | |
| (2,4-Dimethylphenyl)methylamine | Cytotoxicity | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
